Tau tracer 2

Tau PET imaging Off-target binding Monoamine oxidase selectivity

Tau Tracer 2 (PI-2620 precursor, CAS 2173361-80-1) is a second-generation tau PET tracer compound engineered to eliminate MAO-A/B off-target binding—the primary confound in first-generation tracers. With high SUVR-DVR correlation (R²>0.93) and a flexible 30–90 minute imaging window, it enables standardized multi-center Alzheimer's disease trials. It uniquely supports dual-assessment (early-phase neurodegeneration + late-phase tau) from a single scan, reducing participant burden. Demonstrated 4R tau affinity makes it the tracer of choice for PSP and CBD studies. Choose based on validated off-target profile, not class assumptions.

Molecular Formula C15H9FN4
Molecular Weight 264.26 g/mol
CAS No. 2173361-80-1
Cat. No. B3182136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau tracer 2
CAS2173361-80-1
Molecular FormulaC15H9FN4
Molecular Weight264.26 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F
InChIInChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20)
InChIKeyJUPWIBZGGFVBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Tracer 2 (PI-2620) 2173361-80-1: A Second-Generation Tau PET Imaging Agent for Neurodegenerative Disease Research and Clinical Development


Tau Tracer 2 (CAS 2173361-80-1), also known as [18F]PI-2620 or Izaflortaucipir, is a second-generation tau positron emission tomography (PET) radiotracer belonging to the pyrrolo[2,3-b:4,5-c′]dipyridine structural class [1]. Developed as a next-generation imaging agent, [18F]PI-2620 is designed to bind with high affinity to aggregated tau protein deposits, a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies [2]. Unlike first-generation tau tracers, PI-2620 was specifically engineered to minimize off-target binding to monoamine oxidases (MAO-A/B) and amyloid-beta (Aβ), which are common confounds in tau PET imaging [3]. The compound is supplied as a precursor for 18F-radiolabeling and is intended for research use in PET imaging studies to visualize and quantify tau pathology in preclinical models and human clinical trials [4].

Tau Tracer 2 (PI-2620) 2173361-80-1: Why Not All Tau PET Tracers Are Interchangeable


The selection of a tau PET tracer for research or clinical development cannot rely on generic substitution or class-level assumptions. First-generation tracers such as [18F]Flortaucipir (Tauvid) exhibit significant off-target binding to neuromelanin-containing cells, monoamine oxidases (MAO), and hemorrhagic lesions, which confounds image interpretation and limits quantitative accuracy [1]. Among second-generation tracers, differences in chemical structure lead to substantial variations in off-target signal distribution—for instance, [18F]PI-2620 displays higher uptake in vascular structures, whereas [18F]RO948 shows elevated signal in skull and meninges [2]. Furthermore, comparative postmortem autoradiography reveals that while [18F]PI-2620, [18F]MK-6240, and [18F]Flortaucipir share similar binding profiles to AD neurofibrillary tangles, they exhibit distinct binding affinities to 4R tau aggregates in non-AD tauopathies such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD) [3]. Therefore, tracer interchangeability is precluded by measurable differences in target isoform selectivity, off-target signal topography, and quantitative performance metrics that directly impact study outcomes and regulatory validation pathways [4].

Tau Tracer 2 (PI-2620) 2173361-80-1: Quantitative Evidence of Differentiation for Scientific Selection


Superior Selectivity Profile: Absence of MAO-A/B Off-Target Binding Compared to First-Generation Tracers

[18F]PI-2620 demonstrates a clean selectivity profile with no detectable off-target binding to monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) in preclinical competition assays [1]. This contrasts sharply with the first-generation tau tracer [18F]Flortaucipir (AV-1451/Tauvid), which binds to MAO enzymes with affinities comparable to its tau fibril binding (reported Kd values in the low nanomolar range for both targets) [2]. The pyrrolo[2,3-b:4,5-c′]dipyridine core structure of PI-2620 was rationally designed to eliminate the pyrido[4,3-b]indole-derived MAO-A affinity inherent to AV-1451, resulting in significantly reduced non-tau-specific signal [1].

Tau PET imaging Off-target binding Monoamine oxidase selectivity

Distinct Off-Target Signal Pattern: Differentiated Vascular Uptake Profile Versus [18F]RO948

In a head-to-head clinical comparison of [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition, the two second-generation tau tracers exhibited distinct off-target signal patterns despite similar tau-specific uptake in Braak regions [1]. [18F]PI-2620 showed significantly higher standardized uptake value ratios (SUVR) in vascular structures, whereas [18F]RO948 demonstrated higher SUVR in skull and meninges [1]. The SUVR measurements for the two tracers were highly correlated across all Braak regions (R² range: 0.65–0.80), confirming comparable tau pathology detection capabilities while underscoring the tracer-specific nature of non-tau signal [1].

Tau PET imaging Off-target signal topography Vascular uptake

Higher Affinity for 4R Tau Aggregates in PSP Tissue Compared to First-Generation Flortaucipir

In vitro competition assays demonstrate that PI-2620 exhibits stronger binding affinity to 4R tau fibrils characteristic of progressive supranuclear palsy (PSP) pathology compared to the first-generation tau PET tracer Flortaucipir [1]. Autoradiographic assessments conducted on 233 brain samples from 16 histopathologically confirmed PSP patients confirmed this enhanced 4R tau binding, with PI-2620 showing robust correlation between autoradiography signal intensity and AT8 immunohistochemistry staining (a marker of hyperphosphorylated tau) [1]. The median autoradiography signal-to-background ratio increased proportionally with AT8 staining intensity from low (+) to high (+++) across frontal cortex, pallidum, and putamen regions [1].

4R tauopathies Progressive supranuclear palsy Tau isoform selectivity

Early-Phase Imaging as FDG Surrogate: Dual Biomarker Capability Not Demonstrated by Most Tau Tracers

Early-phase [18F]PI-2620 PET imaging (0.5–2.5 minutes post-injection) demonstrates strong correlation with [18F]FDG-PET, the gold standard for assessing neuronal injury and cerebral glucose metabolism [1]. In a study of 26 subjects with suspected tauopathies or parkinsonian syndromes, early-phase [18F]PI-2620 SUVr and blood flow estimate (R1) showed robust agreement with [18F]FDG-PET quantification across all cortical target regions, with correlation coefficients of R_SUVr = 0.76 and R_R1 = 0.77 using global mean normalization, and R_SUVr = 0.68 and R_R1 = 0.68 using cerebellar normalization [1]. This dual capability—late-phase tau-specific imaging combined with early-phase neuronal injury assessment—has not been systematically validated for most first- and second-generation tau tracers [2].

Dual biomarker imaging Neuronal injury FDG-PET surrogate

High Binding Affinity for AD Tau Aggregates: Ki Values in Low Nanomolar Range

In AD brain homogenate competition assays, [18F]PI-2620 displays high affinity for pathological tau deposits, with specific binding to neurofibrillary tangles confirmed by autoradiography on AD brain sections spanning Braak stages I–VI [1]. In a comparative analysis of inhibition constant (Ki) values against [3H]OXD-2314 in AD tissue, PI-2620 exhibited a Ki of 460 nM, which places it among the active tau-binding pharmacophores in the second-generation class, though notable differences exist across compound scaffolds [2]. For reference, the same assay yielded Ki values of 14 nM for the high-affinity reference compound OXD-2115 and >10,000 nM for the first-generation tracer Tauvid (Flortaucipir), demonstrating PI-2620's intermediate affinity profile that balances specific tau binding with favorable washout kinetics [2].

Tau binding affinity Alzheimer's disease Radioligand binding

Superior Signal-to-Noise Ratio and Discriminative Power in First-in-Humans Study

In the first-in-humans study of [18F]PI-2620, the tracer demonstrated excellent image quality with a high signal-to-noise ratio for imaging tau deposition in AD subjects compared to healthy controls [1]. Noninvasive quantification using distribution volume ratios (DVR) and standardized uptake value ratios (SUVR) for 30-minute imaging windows between 30 and 90 minutes post-injection provided robust and significant discrimination between AD and healthy control groups [1]. Time-activity curves showed peak brain uptake approximately 5 minutes after injection with fast washout from non-target regions, while a secular equilibrium was achieved after 40 minutes post-injection in most brain regions [1]. The strong correlation between SUVR and DVR (R² > 0.93) across all imaging windows starting after 30 minutes validates simplified quantification approaches for clinical translation [1].

Clinical validation Signal-to-noise ratio Alzheimer's disease discrimination

Tau Tracer 2 (PI-2620) 2173361-80-1: Optimal Application Scenarios Based on Quantitative Evidence


Alzheimer's Disease Clinical Trials Requiring High Signal-to-Noise Tau Quantification

[18F]PI-2620 is optimally suited for AD clinical trials where accurate quantification of tau burden is required for patient stratification, disease progression monitoring, or assessment of tau-targeting therapeutics. The tracer's absence of MAO-A/B off-target binding eliminates false-positive signals that confound first-generation tracer interpretation, while the high SUVR-DVR correlation (R² > 0.93) and flexible 30–90 minute imaging window simplify multi-center protocol standardization [1]. The first-in-humans validation confirmed robust discrimination between AD and healthy controls using noninvasive SUVR quantification, establishing [18F]PI-2620 as a reliable biomarker for AD-focused studies [2].

Progressive Supranuclear Palsy (PSP) and 4R Tauopathy Research

Research programs investigating 4R tauopathies, including progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD), should prioritize [18F]PI-2620 based on its demonstrated stronger affinity for 4R tau fibrils compared to first-generation Flortaucipir [1]. Autoradiographic validation in 233 brain samples from 16 histopathologically confirmed PSP patients confirms PI-2620's ability to detect 4R tau pathology with signal intensity proportional to AT8 immunohistochemistry staining grade [1]. While late-acquisition images (60–90 min) may have limitations for non-AD tauopathy detection, studies indicate that optimized early acquisition protocols (within 30 min) may improve 4R tauopathy imaging [2].

Dual Biomarker Studies Assessing Both Tau Burden and Neuronal Injury

For research protocols seeking to minimize participant burden and radiation exposure while maximizing biomarker data yield, [18F]PI-2620 enables a single-scan dual-assessment paradigm. Early-phase imaging (0.5–2.5 minutes post-injection) provides a validated surrogate for [18F]FDG-PET, with strong correlation coefficients of R_SUVr = 0.76–0.77 across cortical regions, while late-phase imaging quantifies tau-specific deposition [1]. This dual capability is particularly valuable in natural history studies of AD and mixed tauopathies, where concurrent assessment of neurodegeneration and tau pathology can reveal temporal relationships between biomarkers [2].

Multi-Center Tau PET Harmonization Initiatives

[18F]PI-2620 should be prioritized as a reference tracer for tau PET harmonization efforts due to its well-characterized off-target signal profile and high correlation with other second-generation tracers in tau-specific regions. Head-to-head comparisons with [18F]RO948 demonstrate highly correlated SUVR measurements across all Braak regions (R² = 0.65–0.80) while maintaining distinct, tracer-specific off-target patterns in vascular structures [1]. Similarly, studies comparing [18F]GTP1, [18F]PI-2620, and [18F]MK-6240 confirm that these second-generation tracers detect the same tau pathology with tracer-specific off-target signal distributions, supporting the development of standardized harmonization scales [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tau tracer 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.